![molecular formula C13H21N3O B7544366 (1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone](/img/structure/B7544366.png)
(1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone, also known as URB597, is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). It was first synthesized in 2003 by the Italian pharmaceutical company, Istituto di Ricerche Farmacologiche Mario Negri. URB597 has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
(1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone acts by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH, (1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone increases the levels of anandamide in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
(1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone has been shown to have a number of biochemical and physiological effects, including reducing anxiety and depression-like behaviors in animal models, as well as reducing pain and inflammation. It has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone is its selectivity for FAAH, which reduces the potential for off-target effects. However, one limitation is its relatively short half-life, which may require repeated dosing in some experiments.
Orientations Futures
For (1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone research include exploring its potential therapeutic applications in other neurological disorders, such as schizophrenia and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanisms underlying its neuroprotective effects and to optimize dosing regimens for clinical use.
Méthodes De Synthèse
(1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone is synthesized through a multi-step process involving the reaction of 1,5-dimethylpyrazole with 2-ethylpiperidin-1-ylmethanol in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with an acid anhydride to form the final product.
Applications De Recherche Scientifique
(1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone has been studied extensively for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and pain. It has been shown to increase levels of the endocannabinoid anandamide, which is involved in regulating mood and pain perception.
Propriétés
IUPAC Name |
(1,5-dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-4-11-7-5-6-8-16(11)13(17)12-9-14-15(3)10(12)2/h9,11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCRRMDBJUAODQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=C(N(N=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.